7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE
Overview
Description
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a benzodioxole moiety and a chromenone core, which are linked through a methoxy group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole moiety can be synthesized from catechol with disubstituted halomethanes.
Coupling Reaction: The benzodioxole moiety is then coupled with a chromenone derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone derivatives.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted chromenones, dihydrochromenones, and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents, which disrupt microtubule dynamics and inhibit cell division .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain a benzodioxole moiety and exhibit anticancer properties.
N-(5-chloro-1,3-benzodioxol-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-amine: This compound shares the benzodioxole moiety and has similar biological activities.
Uniqueness
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE is unique due to its specific combination of a benzodioxole moiety and a chromenone core, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells makes it a promising candidate for further research and development in cancer therapy .
Properties
IUPAC Name |
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-propylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO5/c1-3-4-13-8-20(23)27-21-12(2)17(6-5-15(13)21)24-10-14-7-18-19(9-16(14)22)26-11-25-18/h5-9H,3-4,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOJMUWFSHMVSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC4=C(C=C3Cl)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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